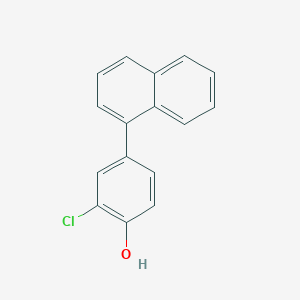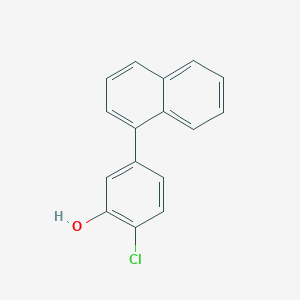
2-Chloro-4-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(naphthalen-1-yl)phenol, 95% (2C4N95) is a chemical compound that is widely used in various scientific, research, and industrial applications. It is a colorless solid with a molecular weight of 218.59 g/mol and a melting point of 50 °C. 2C4N95 is an important intermediate for the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials.
Mecanismo De Acción
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is a catalyst that is used in the synthesis of various compounds. It is believed to catalyze the reaction by forming an intermediate which is then attacked by an incoming nucleophile. This intermediate is then converted to a product through a series of steps.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has been found to be non-toxic when used in laboratory experiments. It is believed to have no adverse effects on humans or animals when used in its pure form. However, it is important to note that 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has many advantages when used in laboratory experiments. It is inexpensive, readily available, and easy to use. In addition, it is non-toxic and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% has some limitations. It is not approved for use in humans or animals, and it can be difficult to purify.
Direcciones Futuras
There are many potential future applications of 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. It could be used as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. It could also be used as an intermediate in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the production of various materials, such as dyes and agrochemicals. Finally, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new methods for the synthesis of various compounds.
Métodos De Síntesis
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is synthesized via a three-step process. The first step involves the reaction of naphthalene-1-ol with sulfuric acid, which produces a mixture of 2-chloro-4-(naphthalene-1-yl)phenol and 2-chloro-4-(naphthalene-1-yl)benzene. The second step involves the reaction of the mixture with sodium hydroxide, which produces 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. The final step involves the purification of the product by recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in various scientific and research applications. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics.
Propiedades
IUPAC Name |
2-chloro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFLIRWDFUGJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

